molecular formula C26H28N4O3S B3018927 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1261009-20-4

2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B3018927
CAS No.: 1261009-20-4
M. Wt: 476.6
InChI Key: UWRFPPGHSDQDDO-UHFFFAOYSA-N
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Description

This product is the chemical compound 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide, supplied for research and development purposes. It is a synthetically derived organic molecule with the CAS Registry Number 1261009-20-4 . The compound has a molecular formula of C26H28N4O3S and a molecular weight of 476.6 g/mol . Its structure is based on a 4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-4-one core, a scaffold often explored in medicinal chemistry for its potential to interact with biological targets, which is further functionalized with a 3-butyl group, a phenyl ring at the 7-position, and a thioacetamide linker connected to a 2-methoxy-5-methylphenyl moiety . While the precise biological activity and mechanism of action for this specific molecule require further investigation by the research community, its complex structure makes it a candidate for use in pharmaceutical research, particularly in the screening and development of novel therapeutic agents. Researchers are encouraged to utilize this high-quality compound to explore its potential applications and properties in their scientific studies. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3S/c1-4-5-13-30-25(32)24-23(19(15-27-24)18-9-7-6-8-10-18)29-26(30)34-16-22(31)28-20-14-17(2)11-12-21(20)33-3/h6-12,14-15,27H,4-5,13,16H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRFPPGHSDQDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC(=C4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide is a complex thioacetamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The structural features of this compound suggest it may exhibit significant pharmacological properties, particularly in the fields of oncology and virology.

Molecular Structure and Properties

This compound has a molecular formula of C26H28N4O3S and a molecular weight of approximately 476.6 g/mol . Its structure includes a pyrrolo[3,2-d]pyrimidine core, which is known for various biological activities, including anticancer and antiviral effects. The presence of both thio and acetamide functional groups enhances its potential for interaction with biological targets.

PropertyValue
Molecular FormulaC26H28N4O3S
Molecular Weight476.6 g/mol
IUPAC NameThis compound
CAS Number1261009-20-4

Antiviral Activity

Research indicates that compounds with similar structural motifs to this compound exhibit significant antiviral properties. These compounds have been shown to inhibit viral replication by targeting specific enzymes crucial for viral life cycles, such as reverse transcriptase and integrase in retroviruses like HIV .

In vitro studies have demonstrated that pyrrolo[3,2-d]pyrimidine derivatives can disrupt viral entry or replication processes effectively. For instance, one study reported IC50 values indicating potent antiviral activity against HIV strains, suggesting that this class of compounds could be developed into therapeutic agents for viral infections .

Anticancer Activity

The biological activity of this compound extends to anticancer properties as well. Pyrrolo[3,2-d]pyrimidine derivatives have been extensively studied for their ability to inhibit various cancer cell lines. Notably, they have shown efficacy against breast cancer and other solid tumors by interfering with key signaling pathways involved in cell proliferation and survival.

A review highlighted that certain derivatives exhibit notable activity against cancer cells with IC50 values in the low micromolar range (e.g., IC50 = 1.54 μM against prostate cancer cells) . The mechanism of action often involves inhibition of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle .

Case Studies

  • Antiviral Efficacy : A study focused on the synthesis and evaluation of pyrrolo[3,2-d]pyrimidine derivatives found that modifications at the thio group significantly enhanced antiviral activity against HIV. The compound's ability to inhibit viral replication was attributed to its interaction with viral enzymes critical for nucleic acid synthesis .
  • Cancer Cell Inhibition : Another research effort explored a series of pyrrolo[3,2-d]pyrimidines where one analog demonstrated an IC50 value of 0.36 μM against lung cancer cells (A549). This study underscored the importance of structural variations in enhancing bioactivity against specific cancer types .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyrrolo[3,2-d]pyrimidin-4-one derivatives. Below is a detailed comparison with structurally related analogs (Table 1):

Table 1. Structural and Molecular Comparison of Analogs

Compound Name (CAS) Core Substituent (Position 3) Acetamide Substituent Molecular Formula Molecular Weight Reference
Target Compound Butyl 2-methoxy-5-methylphenyl Not reported Not reported -
2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide (1260631-92-2) Butyl 4-ethylphenyl C₂₆H₂₈N₄O₂S 460.6
2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide (1260914-30-4) Butyl 3-methoxyphenyl C₂₅H₂₆N₄O₃S 462.6
N-(3-ethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide (2034472-09-6) 4-methoxyphenyl 3-ethylphenyl C₂₉H₂₆N₄O₃S 510.6

Key Structural and Functional Differences:

Core Modifications: The target compound and –8 analogs retain the 3-butyl group, whereas ’s analog replaces it with a 4-methoxyphenyl group. The 7-phenyl group is conserved across all compounds, suggesting its role in stabilizing the core via π-interactions.

Acetamide Substituent Variations :

  • Target vs. : The 2-methoxy-5-methylphenyl group (target) vs. 4-ethylphenyl (). The methoxy group enhances hydrogen-bonding capacity, while the ethyl group prioritizes hydrophobicity .
  • Target vs. : The 3-methoxyphenyl group () lacks the methyl substituent at position 5, reducing steric hindrance compared to the target compound.
  • : The 3-ethylphenyl group combines hydrophobicity with moderate steric bulk, contrasting with the target’s methoxy-methyl combination.

Molecular Weight and Solubility :

  • ’s compound (510.6 g/mol) has the highest molecular weight due to the 4-methoxyphenyl core and 3-ethylphenyl acetamide, likely reducing aqueous solubility.
  • ’s analog (460.6 g/mol) is lighter, favoring membrane permeability in drug design contexts .

Research Findings and Implications

Hydrogen-Bonding Patterns :
The methoxy groups in the target and compounds may participate in hydrogen-bonding networks, as described by Bernstein et al. . Such interactions could influence crystal packing or target binding, contrasting with the purely hydrophobic 4-ethylphenyl group in .

Crystallographic Analysis: Ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate () was structurally resolved using SHELX software , highlighting the utility of crystallography in understanding substituent effects on molecular conformation. Similar methods could elucidate the target compound’s 3D structure.

Synthetic Feasibility :
The thioacetamide linker in all analogs suggests a common synthetic pathway involving nucleophilic substitution or thiol-ene reactions. Variability in aryl substituents (e.g., methoxy vs. ethyl) allows modular optimization for desired properties .

Biological Relevance : While specific activity data are absent, the pyrrolo-pyrimidine core is prevalent in kinase inhibitors and antiviral agents. The target’s 2-methoxy-5-methylphenyl group may enhance selectivity for hydrophobic binding pockets, whereas ’s 4-methoxyphenyl core could improve solubility for systemic delivery .

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